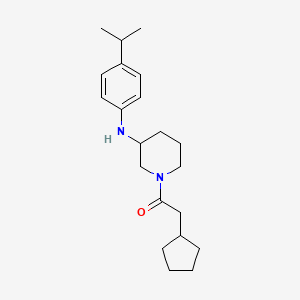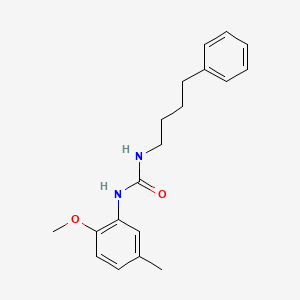
1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine, also known as CPIP, is a synthetic compound that belongs to the class of opioids. It was first synthesized in 2004 by a group of researchers at the University of California, San Francisco. CPIP has gained significant attention in the scientific community due to its potential as a novel analgesic drug.
Mechanism of Action
1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. 1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine also has activity at the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and physiological effects:
1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine has been shown to produce potent analgesia in animal models of pain. It also has a lower potential for respiratory depression and constipation compared to other opioids. 1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine has been shown to have a longer duration of action compared to morphine, which may make it a more attractive option for pain management.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine in lab experiments is its potency and selectivity for the mu-opioid receptor. This allows researchers to study the effects of opioid receptor activation without the confounding effects of non-specific receptor activation. One limitation of using 1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine is its limited solubility in aqueous solutions, which may make it difficult to administer in some experimental paradigms.
Future Directions
There are several future directions for research on 1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine. One area of interest is the development of alternative administration routes, such as transdermal or intranasal delivery, to improve the bioavailability and duration of action of 1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of 1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine in humans, which may provide valuable information for the development of clinical trials. Additionally, further research is needed to fully understand the potential for abuse and addiction associated with 1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine.
Synthesis Methods
The synthesis of 1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine involves several steps. The first step is the reaction of cyclopentanone with methyl magnesium bromide to form the corresponding alcohol. The alcohol is then converted to the corresponding chloride, which is reacted with 4-isopropylphenylmagnesium bromide to form the desired piperidine. The piperidine is then acetylated with cyclopentanoyl chloride to yield 1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine.
Scientific Research Applications
1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine has been extensively studied for its potential use as an analgesic drug. It has been shown to be effective in animal models of pain, including neuropathic pain and inflammatory pain. 1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine has also been shown to have a lower potential for abuse and addiction compared to other opioids, making it an attractive option for pain management.
properties
IUPAC Name |
2-cyclopentyl-1-[3-(4-propan-2-ylanilino)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O/c1-16(2)18-9-11-19(12-10-18)22-20-8-5-13-23(15-20)21(24)14-17-6-3-4-7-17/h9-12,16-17,20,22H,3-8,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEOLCFWYJVLFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-acetyl-4-(2-chlorophenyl)-2-[(2-ethoxyethyl)thio]-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5144212.png)
![N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5144228.png)
![N-benzyl-5-[(3,4-difluorophenoxy)methyl]-N-(2-hydroxyethyl)-3-isoxazolecarboxamide](/img/structure/B5144233.png)
![2-{4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}pyrazine](/img/structure/B5144241.png)


![1-allyl-5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5144267.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-iodobenzoate](/img/structure/B5144286.png)
![6-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-ethyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5144287.png)
![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B5144299.png)
![methyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B5144301.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5144304.png)
![2-(4-chloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B5144309.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(1H-imidazol-1-yl)propyl]-2-pyridinamine](/img/structure/B5144316.png)